![molecular formula C25H28N4O4 B2609846 N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1189657-96-2](/img/structure/B2609846.png)

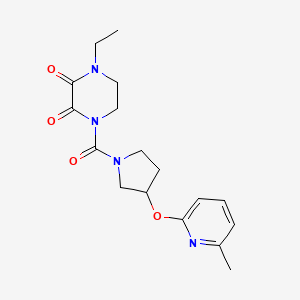

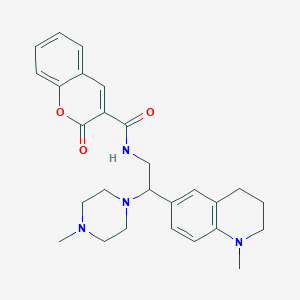

N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Aplicaciones Científicas De Investigación

Quinoxaline Compounds in Antitumor Research

Quinoxalines, sharing structural similarities with benzopyrazines, are utilized in pharmaceuticals and as antibiotics due to their antitumor properties. These compounds, through various structural modifications, have been explored for their potential in cancer therapy. The synthesis and biological evaluation of quinoxaline derivatives have shown promising results in antitumor activities, highlighting the significance of such compounds in medicinal chemistry (Pareek & Kishor, 2015).

Chromones as Radical Scavengers

Chromones and their derivatives are recognized for their physiological activities, including anti-inflammatory and anticancer effects, which are attributed to their antioxidant properties. These compounds neutralize active oxygen and interrupt free radical processes, potentially inhibiting cell impairment and disease progression. Research has identified key structural features in chromones that contribute to their radical scavenging activity, providing insights into designing new therapeutics (Yadav et al., 2014).

Pyrazinamide and Tuberculosis Treatment

Pyrazinamide, a critical drug in tuberculosis treatment, highlights the importance of pyrazine derivatives. Its mechanism involves disrupting membrane energetics and other cellular processes essential for Mycobacterium tuberculosis survival. The study of pyrazinamide resistance has been crucial in understanding and managing drug-resistant tuberculosis, underscoring the role of chemical compounds like N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide in therapeutic applications (Njire et al., 2016).

Organotin Compounds in Antituberculosis

The antituberculosis activity of organotin complexes has been a subject of interest due to their remarkable efficacy against Mycobacterium tuberculosis. The structural diversity and the nature of ligands in organotin complexes significantly influence their antituberculosis activity, highlighting the potential of such compounds in developing new antituberculosis agents (Iqbal et al., 2015).

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-17-10-14-29(15-11-17)23-25(27-13-12-26-23)33-20-7-4-18(5-8-20)24(30)28-19-6-9-21(31-2)22(16-19)32-3/h4-9,12-13,16-17H,10-11,14-15H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPMNOOLJARJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2609764.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2609765.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2609766.png)

![2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B2609770.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2609773.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride](/img/structure/B2609779.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2609782.png)

![8-(3-Cyclohexylpropanoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2609783.png)